2-Butenoic acid, 4,4',4''-((methylstannylidyne)tris(oxy))tris(4-oxo-, triisooctyl ester
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Overview
Description
2-Butenoic acid, 4,4’,4’'-((methylstannylidyne)tris(oxy))tris(4-oxo-, triisooctyl ester) is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry. This particular compound features a unique structure that includes a stannylidyne core, which is bonded to three 4-oxo-2-butenoic acid moieties, each esterified with triisooctyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4,4’,4’'-((methylstannylidyne)tris(oxy))tris(4-oxo-, triisooctyl ester) can be achieved through a multi-step process. One common method involves the aldol condensation of glyoxylic acid with methyl ketone derivatives . This reaction can be facilitated using microwave-assisted techniques, which provide the desired products in moderate to excellent yields. The reaction conditions vary depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is often used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4,4’,4’'-((methylstannylidyne)tris(oxy))tris(4-oxo-, triisooctyl ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the stannylidyne core or the 4-oxo-2-butenoic acid moieties.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Butenoic acid, 4,4’,4’'-((methylstannylidyne)tris(oxy))tris(4-oxo-, triisooctyl ester) has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the preparation of various complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Its potential biological activity is being explored for therapeutic applications, including anticancer and antimicrobial agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4,4’,4’'-((methylstannylidyne)tris(oxy))tris(4-oxo-, triisooctyl ester) involves its interaction with molecular targets through its stannylidyne core and ester groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 4,4-dimethoxy-, methyl ester, (2E)-
- 2-Butenoic acid, 2-methyl-, 4-methylpentyl ester, (E)-
- 4,4’,4’'-[(octylstannylidyne)tris(oxy)]tris(4-oxo-, triisooctyl ester)
Uniqueness
Compared to similar compounds, 2-Butenoic acid, 4,4’,4’'-((methylstannylidyne)tris(oxy))tris(4-oxo-, triisooctyl ester) is unique due to its stannylidyne core, which imparts distinct reactivity and stability. The triisooctyl ester groups also enhance its solubility and compatibility with various solvents, making it more versatile for different applications.
Properties
CAS No. |
72231-02-8 |
---|---|
Molecular Formula |
C37H60O12Sn |
Molecular Weight |
815.6 g/mol |
IUPAC Name |
4-O-[methyl-bis[[(E)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxy]stannyl] 1-O-(6-methylheptyl) (E)-but-2-enedioate |
InChI |
InChI=1S/3C12H20O4.CH3.Sn/c3*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;;/h3*7-8,10H,3-6,9H2,1-2H3,(H,13,14);1H3;/q;;;;+3/p-3/b3*8-7+;; |
InChI Key |
FAUYFKVDTXSHKO-YCLPLZAJSA-K |
Isomeric SMILES |
CC(CCCCCOC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCCCCCC(C)C)(OC(=O)/C=C/C(=O)OCCCCCC(C)C)C)C |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)O[Sn](C)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
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